Ethyl 6-ethoxy-2-hydroxybenzoate
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Overview
Description
Ethyl 6-ethoxy-2-hydroxybenzoate, also known as Ethyl salicylate, is an ester formed through the condensation between salicylic acid and ethanol . It has a molecular weight of 210.23 .
Synthesis Analysis
The synthesis of Ethyl 6-ethoxy-2-hydroxybenzoate can be achieved by esterification of salicylic acid with ethyl alcohol and concentrated H2SO4 at 100°C in the presence of aluminum sulfate .Molecular Structure Analysis
The linear formula of Ethyl 6-ethoxy-2-hydroxybenzoate is C2H5OC6H3(OH)CO2C2H5 .Physical And Chemical Properties Analysis
Ethyl 6-ethoxy-2-hydroxybenzoate is a solid substance with a melting point of 60 °C .Scientific Research Applications
Occurrence and Environmental Fate
Ethyl 6-ethoxy-2-hydroxybenzoate, as part of the paraben family, is widely used in various consumer products due to its antimicrobial properties. Its occurrence and environmental fate have been a subject of study, particularly in aquatic environments. Parabens, including ethyl 6-ethoxy-2-hydroxybenzoate, are considered emerging contaminants. They are biodegradable to some extent but can persist in low concentrations in effluents from wastewater treatment plants. These compounds are ubiquitous in surface water and sediments due to the continuous introduction from the consumption of paraben-based products. The environmental behavior of parabens, including their interaction with free chlorine leading to the formation of halogenated by-products, has raised concerns regarding their stability and persistence. Further studies are needed to fully understand the implications of their presence in the environment and their potential toxicity (Haman et al., 2015).
Antioxidant Activity and Analytical Methods
The antioxidant activity of ethyl 6-ethoxy-2-hydroxybenzoate and related compounds has garnered interest due to their potential health benefits. Various analytical methods have been developed to determine antioxidant activity, highlighting the importance of understanding the mechanisms and effects of antioxidants in different matrices. These methods, including the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) tests, are crucial for evaluating the antioxidant capacity of complex samples. The relevance of these methods extends to assessing the health impacts of antioxidants, providing a framework for future research in this area (Munteanu & Apetrei, 2021).
Enzymatic Degradation of Organic Pollutants
In the context of pollution control, the enzymatic degradation of organic pollutants, including compounds related to ethyl 6-ethoxy-2-hydroxybenzoate, has been explored. Enzymes such as laccases and peroxidases, in the presence of redox mediators, have been shown to effectively degrade recalcitrant compounds in wastewater. This enzymatic approach offers a promising alternative to conventional treatment methods, with the potential for application in the remediation of a wide range of aromatic compounds present in industrial effluents (Husain & Husain, 2007).
Safety And Hazards
properties
IUPAC Name |
ethyl 2-ethoxy-6-hydroxybenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-3-14-9-7-5-6-8(12)10(9)11(13)15-4-2/h5-7,12H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWBODKGPEZVFRX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1C(=O)OCC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70404935 |
Source
|
Record name | Ethyl 6-ethoxy-2-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70404935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-ethoxy-2-hydroxybenzoate | |
CAS RN |
154364-61-1 |
Source
|
Record name | Ethyl 6-ethoxy-2-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70404935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 6-ethoxy-2-hydroxybenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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